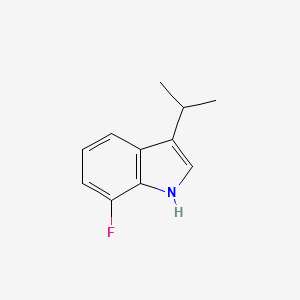

7-Fluoro-3-isopropyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-3-isopropyl-1H-indole is a chemical compound with the molecular formula C11H12FN . It is a derivative of the parent compound 7-Fluoro-1H-indole .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the field of chemistry. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives, including those similar to 7-Fluoro-3-isopropyl-1H-indole, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of derivatives that can be potent antiviral agents, potentially leading to new treatments for viral infections.

Anti-inflammatory Properties

The indole scaffold is a part of many synthetic drug molecules with anti-inflammatory effects. By modifying the indole core, researchers can develop new derivatives that may serve as effective anti-inflammatory agents. This application is crucial in the treatment of chronic inflammatory diseases .

Anticancer Applications

Indole derivatives are being explored for their potential in cancer therapy. Their ability to bind with high affinity to multiple receptors makes them valuable in the design of drugs aimed at various cancer targets. The indole structure is a key component in many natural and synthetic compounds with anticancer activity .

Anti-HIV Effects

Research has indicated that certain indole derivatives can act as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field, suggesting that modifications to the indole nucleus could lead to effective HIV treatments .

Antioxidant Capabilities

The indole nucleus is part of compounds known for their antioxidant properties. Antioxidants are important in protecting cells from oxidative stress, which can lead to various diseases. Indole derivatives could be used to develop new antioxidants with potential applications in disease prevention .

Antimicrobial and Antitubercular Activity

Indole derivatives have been recognized for their antimicrobial and antitubercular activities. These properties make them candidates for the development of new antibiotics and treatments for tuberculosis, addressing the growing concern of antibiotic resistance .

Antidiabetic and Antimalarial Potential

The diverse biological activities of indole derivatives extend to antidiabetic and antimalarial effects. Their role in the synthesis of new therapeutic agents for diabetes and malaria is an area of significant interest, with the potential to impact global health positively .

Anticholinesterase Activity

Indole-based compounds have been investigated for their anticholinesterase activity, which is relevant in treating neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase enzymes, these derivatives can help manage symptoms and improve the quality of life for affected individuals .

Orientations Futures

Indole and its derivatives have been found to have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions for 7-Fluoro-3-isopropyl-1H-indole could involve exploring its potential applications in these areas.

Propriétés

IUPAC Name |

7-fluoro-3-propan-2-yl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBPCUMZFSFKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-3-isopropyl-1H-indole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2947707.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2947709.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)

![(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2947720.png)

![1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one](/img/structure/B2947722.png)

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947724.png)

![3-(2-Chlorophenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2947727.png)